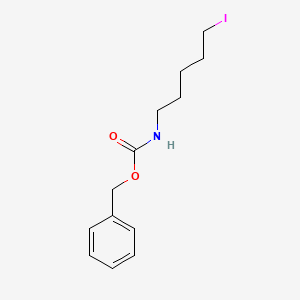

Benzyl N-(5-iodopentyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(5-iodopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTGXJIELWZFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442273 | |

| Record name | Carbamic acid, (5-iodopentyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194225-78-0 | |

| Record name | Carbamic acid, (5-iodopentyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl N-(5-iodopentyl)carbamate, a key intermediate in pharmaceutical research and development.

Chemical Properties and Data

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Benzyl (5-hydroxypentyl)carbamate | Benzyl carbamate |

| CAS Number | 194225-78-0[1] | 87905-98-4 | 621-84-1 |

| Molecular Formula | C13H18INO2[1] | C13H19NO3 | C8H9NO2 |

| Molecular Weight | 347.19 g/mol [1] | 237.3 g/mol | 151.16 g/mol |

| Appearance | Not reported (likely a solid or oil) | Solid | White solid |

| Melting Point (°C) | Not reported | 50-53 | 86-89 |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Not reported (expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF) | Not reported | Moderately soluble in water; soluble in organic solvents.[2] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following are predicted key features based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~ 7.35 ppm (m, 5H, Ar-H ) | ~ 156.5 ppm (C =O) |

| ~ 5.10 ppm (s, 2H, -O-CH₂ -Ph) | ~ 136.5 ppm (Ar-C ) |

| ~ 4.85 ppm (br t, 1H, -NH -) | ~ 128.5 ppm (Ar-C H) |

| ~ 3.20 ppm (t, 2H, -CH₂ -I) | ~ 128.0 ppm (Ar-C H) |

| ~ 3.15 ppm (q, 2H, -NH-CH₂ -) | ~ 66.5 ppm (-O-C H₂-Ph) |

| ~ 1.85 ppm (p, 2H, -CH₂ -CH₂-I) | ~ 40.5 ppm (-NH-C H₂) |

| ~ 1.55 ppm (p, 2H, -NH-CH₂-CH₂ -) | ~ 33.0 ppm (-C H₂-CH₂-I) |

| ~ 1.40 ppm (p, 2H, -CH₂-CH₂ -CH₂-I) | ~ 30.0 ppm (-NH-CH₂-C H₂) |

| ~ 6.5 ppm (-C H₂-I) |

Infrared (IR) Spectroscopy (Predicted):

-

~3320 cm⁻¹ (N-H stretch): Characteristic of the carbamate N-H bond.

-

~2930 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.

-

~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbamate carbonyl group.

-

~1530 cm⁻¹ (N-H bend): Amide II band.

-

~1250 cm⁻¹ (C-O stretch): Carbamate C-O stretching.

-

~695 and 735 cm⁻¹ (C-H bend): Aromatic out-of-plane bending for the monosubstituted benzene ring.

Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process starting from commercially available 5-amino-1-pentanol.

Synthesis of Benzyl (5-hydroxypentyl)carbamate

This procedure outlines the N-protection of 5-amino-1-pentanol with benzyl chloroformate.

Materials:

-

5-amino-1-pentanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-amino-1-pentanol (1.0 eq) in a mixture of DCM and water (or THF and water) at 0 °C (ice bath).

-

Add sodium bicarbonate (2.5 eq) to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Benzyl (5-hydroxypentyl)carbamate.

Synthesis of this compound

This procedure details the iodination of the terminal alcohol of Benzyl (5-hydroxypentyl)carbamate.

Materials:

-

Benzyl (5-hydroxypentyl)carbamate

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve Benzyl (5-hydroxypentyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn brown.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic route to this compound.

Role as a PROTAC Linker

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl N-(5-iodopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl N-(5-iodopentyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. This document details a plausible synthetic protocol, predicted characterization data, and the logical workflow for its preparation and analysis.

Synthesis

The synthesis of this compound is most effectively achieved through the reaction of 5-iodopentan-1-amine with benzyl chloroformate. This reaction, a nucleophilic acyl substitution, results in the formation of a stable carbamate linkage. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol

Materials:

-

5-iodopentan-1-amine

-

Benzyl chloroformate

-

Triethylamine (or a similar non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-iodopentan-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Characterization

The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques. Below is a summary of the predicted and expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₈INO₂ |

| Molecular Weight | 349.19 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for elucidating the molecular structure. The predicted chemical shifts are based on the analysis of similar carbamate structures.

| ¹H NMR (Predicted) |

| Chemical Shift (ppm) |

| ~7.35 |

| ~5.10 |

| ~4.90 |

| ~3.20 |

| ~3.15 |

| ~1.85 |

| ~1.55 |

| ~1.40 |

| ¹³C NMR (Predicted) |

| Chemical Shift (ppm) |

| ~156.5 |

| ~136.8 |

| ~128.5 |

| ~128.0 |

| ~66.8 |

| ~41.0 |

| ~33.5 |

| ~30.0 |

| ~29.5 |

| ~6.5 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| IR Spectroscopy (Predicted) |

| Wavenumber (cm⁻¹) |

| ~3320 |

| ~3030 |

| ~2930, ~2860 |

| ~1690 |

| ~1530 |

| ~1250 |

| ~740, ~700 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Mass Spectrometry (Predicted) |

| Technique |

| Electrospray Ionization (ESI) |

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic pathway for this compound.

Characterization Logic

This diagram outlines the characterization techniques used to confirm the structure of the final product.

Caption: Logic for the structural elucidation of the product.

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl N-(5-iodopentyl)carbamate, a bifunctional molecule of interest in synthetic chemistry and drug discovery. Due to its structure, featuring a carbamate protecting group and a terminal alkyl iodide, this compound serves as a valuable intermediate, particularly in the construction of more complex molecules such as linkers for Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, available physicochemical properties, and key suppliers. Furthermore, it outlines generalized experimental protocols for its synthesis and purification based on established organic chemistry principles. The guide also includes conceptual diagrams illustrating its synthetic pathway and its potential application in the context of targeted protein degradation.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 194225-78-0 . Its structure combines a benzyl carbamate group with a five-carbon alkyl chain terminating in an iodine atom. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 194225-78-0 | [1] |

| Molecular Formula | C₁₃H₁₈INO₂ | N/A |

| Molecular Weight | 347.19 g/mol | N/A |

| Appearance | Not specified in public literature | N/A |

| Melting Point | Not specified in public literature | N/A |

| Boiling Point | Not specified in public literature | N/A |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

Suppliers

This compound is available from various chemical suppliers that specialize in providing building blocks for research and development.

Table 2: Notable Suppliers of this compound

| Supplier | Location | Purity/Notes |

| BLD Pharm | Global | For research use only.[1] |

| Zibo Hangyu Biotechnology Development Co., Ltd. | China | Further inquiry needed for specifications. |

Note: Availability and specifications should be confirmed directly with the suppliers.

Conceptual Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not widely published, a plausible synthetic route can be inferred from standard organic chemistry reactions. The following are generalized procedures.

Synthesis of Benzyl N-(5-hydroxypentyl)carbamate (Intermediate)

The synthesis would likely begin with the protection of the amino group of 5-amino-1-pentanol with a benzyl chloroformate group.

-

Materials: 5-amino-1-pentanol, benzyl chloroformate, a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., dichloromethane or a biphasic system with water).

-

Procedure:

-

Dissolve 5-amino-1-pentanol in the chosen solvent system.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate and the base to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Benzyl N-(5-hydroxypentyl)carbamate.

-

Iodination of Benzyl N-(5-hydroxypentyl)carbamate

The terminal hydroxyl group of the intermediate is then converted to an iodide. A common method for this transformation is the Finkelstein reaction or by using reagents like triphenylphosphine, imidazole, and iodine.

-

Materials: Benzyl N-(5-hydroxypentyl)carbamate, triphenylphosphine, imidazole, iodine, and a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Procedure:

-

Dissolve Benzyl N-(5-hydroxypentyl)carbamate, triphenylphosphine, and imidazole in the solvent.

-

Cool the mixture in an ice bath.

-

Add iodine portion-wise to the solution.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

-

Perform an extractive workup.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purification

The crude this compound would likely be purified using column chromatography on silica gel.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Visualization of Synthetic and Application Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual synthetic workflow and a potential application of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate: Structure, Function, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(5-iodopentyl)carbamate is a bifunctional organic molecule of significant interest in the field of targeted protein degradation. Its chemical architecture, featuring a carbamate-protected amine and a terminal alkyl iodide, makes it a valuable synthetic building block, primarily utilized as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, physicochemical properties, and proposed synthesis of this compound. Furthermore, it details its crucial function as a PROTAC linker, complete with a representative experimental protocol for its incorporation into a heterobifunctional degrader molecule and a workflow for its application in targeted protein degradation studies.

Structure and Physicochemical Properties

This compound (CAS Number: 194225-78-0) is characterized by a central pentyl chain. One terminus of this chain is functionalized with a carbamate group, which is in turn protected by a benzyl group. The other terminus features a reactive iodide atom.

The benzyl carbamate group serves as a stable protecting group for the primary amine, which can be deprotected under specific conditions to allow for further chemical modification. The 5-iodopentyl chain acts as a flexible spacer and a reactive handle. The terminal iodine is a good leaving group, making it susceptible to nucleophilic substitution, a key feature for its application in PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 194225-78-0 | [1] |

| Molecular Formula | C13H18INO2 | [1] |

| Molecular Weight | 347.19 g/mol | [1] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCI | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane | General knowledge |

Synthesis of this compound

A likely two-step synthesis would involve:

-

Protection of 5-amino-1-pentanol: The synthesis would commence with the protection of the amino group of 5-amino-1-pentanol using benzyl chloroformate in the presence of a base. This reaction forms the stable benzyl carbamate linkage.

-

Conversion of the hydroxyl group to iodide: The terminal hydroxyl group of the resulting benzyl N-(5-hydroxypentyl)carbamate would then be converted to an iodide. This is typically achieved using a variety of iodinating agents, such as triphenylphosphine, iodine, and imidazole (the Appel reaction), or by converting the alcohol to a tosylate or mesylate followed by nucleophilic substitution with sodium iodide (the Finkelstein reaction).

A detailed, representative protocol for such a synthesis is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

-

To a stirred solution of 5-amino-1-pentanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of dioxane and water) at 0 °C, add a base such as sodium bicarbonate or triethylamine (2.0 eq).

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure Benzyl N-(5-hydroxypentyl)carbamate.

Part B: Synthesis of this compound

-

To a solution of Benzyl N-(5-hydroxypentyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Function as a PROTAC Linker

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

A PROTAC molecule is comprised of three key components:

-

A ligand that binds to the target POI ("warhead").

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

This compound is a precursor to an aliphatic linker. The terminal iodide allows for the covalent attachment to one of the PROTAC's ligands, typically through an alkylation reaction with a nucleophilic functional group (e.g., a phenol, amine, or thiol) on the ligand. The benzyl carbamate-protected amine on the other end can be deprotected (commonly via catalytic hydrogenation) to reveal a primary amine, which can then be coupled to the second ligand, often through an amide bond formation.

The length and flexibility of the pentyl chain are critical for the efficacy of the resulting PROTAC, as they dictate the spatial orientation of the POI and the E3 ligase in the ternary complex, which is a key determinant of successful ubiquitination.

Experimental Protocol: Representative Synthesis of a PROTAC using this compound

This protocol describes a general procedure for synthesizing a hypothetical PROTAC where a POI ligand with a phenolic hydroxyl group is first attached to the linker, followed by deprotection and coupling to an E3 ligase ligand containing a carboxylic acid.

Step 1: Alkylation of the POI Ligand

-

Dissolve the POI ligand (containing a phenolic -OH) (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (1.5 eq), to the solution and stir for 15-30 minutes at room temperature to deprotonate the phenol.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography to yield the Cbz-protected linker-POI ligand conjugate.

Step 2: Deprotection of the Benzyl Carbamate

-

Dissolve the purified conjugate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (0.1 eq by weight).

-

Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate to obtain the deprotected amine-linker-POI ligand conjugate, which is often used directly in the next step.

Step 3: Amide Coupling with the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU or HBTU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine-linker-POI ligand conjugate from Step 2 (1.0 eq) in DMF to the activated E3 ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Biological Evaluation of PROTACs

Once synthesized, the resulting PROTAC's biological activity is assessed. Key parameters include its ability to induce the degradation of the target protein and its potency in cellular assays.

Table 2: Representative Data for Biological Evaluation of Hypothetical PROTACs

| PROTAC ID | Target POI | E3 Ligase | DC50 (nM) in Cell Line X | Target IC50 (nM) |

| PROTAC-A | Kinase A | Cereblon | 15 | 150 |

| PROTAC-B | Bromodomain B | VHL | 25 | 200 |

| PROTAC-C | Transcription Factor C | Cereblon | 8 | 100 |

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. IC50: Concentration of the PROTAC required to inhibit 50% of the target protein's activity (if applicable). This table presents hypothetical data for illustrative purposes.

Conclusion

This compound is a key research chemical with a well-defined role as a linker precursor in the rapidly evolving field of targeted protein degradation. Its structure allows for the systematic and modular construction of PROTACs. While detailed biological data for PROTACs specifically utilizing this linker are not widely published, the established chemical reactivity of its functional groups and the general principles of PROTAC design provide a clear roadmap for its application. The representative protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals seeking to employ this compound in the design and synthesis of novel protein degraders.

References

The Versatility of Benzyl N-(5-iodopentyl)carbamate as a Bifunctional Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, bifunctional linkers play a pivotal role in the design and synthesis of novel drug conjugates. Among these, Benzyl N-(5-iodopentyl)carbamate has emerged as a versatile building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This technical guide provides an in-depth overview of the core attributes of this compound, including its synthesis, physicochemical properties, and its application as a bifunctional linker in drug development.

This linker possesses two distinct reactive moieties: a benzyl carbamate group and a terminal iodoalkyl chain. The benzyl carbamate serves as a stable yet cleavable protecting group for an amine, while the iodo-pentyl group provides a reactive handle for nucleophilic substitution, most notably with thiol groups present in cysteine residues of proteins. This dual functionality allows for the sequential or orthogonal conjugation of two different molecular entities, a crucial feature in the construction of complex therapeutic agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its constituent parts and related molecules. The presence of the benzyl group and the pentyl chain imparts a degree of lipophilicity, which can be crucial for cell permeability. The carbamate and the terminal iodide add polarity to the molecule.

Table 1: Calculated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Benzyl carbamate[1] | 1-Iodopentane |

| Molecular Formula | C13H18INO2 | C8H9NO2 | C5H11I |

| Molecular Weight ( g/mol ) | 347.19 | 151.16 | 198.05 |

| LogP (predicted) | ~3.5 | 1.3 | 3.1 |

| Melting Point (°C) | Not available | 86-89 | -85.5 |

| Boiling Point (°C) | Not available | 273.17 (rough estimate) | 155-156 |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) | Soluble in organic solvents, moderately soluble in water | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The primary amine of 5-iodopentan-1-amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Iodopentan-1-amine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 5-iodopentan-1-amine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role as a Bifunctional Linker in PROTACs

One of the most significant applications of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound serves as a linker to connect the target protein-binding ligand (warhead) with the E3 ligase-binding ligand. The iodo-pentyl end can be reacted with a nucleophilic group (e.g., a thiol on a cysteine residue or an amine) on one of the ligands, while the benzyl carbamate end can be deprotected to reveal a primary amine, which is then coupled to the other ligand.

Experimental Workflow: PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of a PROTAC targeting a protein of interest (POI) and the von Hippel-Lindau (VHL) E3 ligase.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Reactivity and Cleavage

Iodo-pentyl Group Reactivity

The terminal iodide of the pentyl chain is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This is particularly useful for conjugation to biomolecules. For instance, the thiol group of a cysteine residue in a protein is a potent nucleophile that can readily displace the iodide to form a stable thioether bond. This reaction is a cornerstone of many bioconjugation strategies.

Benzyl Carbamate (Cbz) Group Cleavage

The benzyl carbamate group is a widely used protecting group for amines in organic synthesis. Its stability under a variety of conditions and its selective removal make it highly valuable. The Cbz group can be cleaved under several conditions:

-

Hydrogenolysis: This is the most common method, involving catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This method is mild and highly efficient.

-

Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group.

-

Lewis Acids: Certain Lewis acids can also effect the deprotection.

The ability to deprotect the carbamate to reveal a primary amine allows for subsequent coupling reactions, such as amide bond formation with a carboxylic acid-functionalized molecule.

Signaling Pathway: Targeted Protein Degradation via PROTACs

The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This process hijacks the cell's natural ubiquitin-proteasome system.

Caption: The mechanism of action of a PROTAC in targeted protein degradation.

Conclusion

This compound is a valuable and versatile bifunctional linker for researchers in drug development and chemical biology. Its well-defined reactive ends allow for the systematic construction of complex bioconjugates, most notably PROTACs. The straightforward synthesis and predictable reactivity of its functional groups make it an attractive tool for the development of next-generation targeted therapies. While more detailed public data on this specific linker is warranted, the principles outlined in this guide provide a solid foundation for its effective utilization in research and development.

References

The Gatekeeper of Bioactivity: An In-Depth Technical Guide to Cbz-Protected Linkers in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern chemical biology and drug development. Among these, the Carboxybenzyl (Cbz) group stands out for its versatility and reliability in temporarily masking amine functionalities. When incorporated into linker molecules, Cbz protection offers a robust strategy for the controlled assembly and release of bioactive conjugates. This technical guide provides a comprehensive overview of Cbz-protected linkers, detailing their synthesis, applications, and the critical experimental protocols for their successful implementation.

Core Concepts of Cbz Protection

The Carboxybenzyl protecting group is prized for its stability under a range of chemical conditions, yet it can be selectively removed under mild protocols, ensuring the integrity of complex biomolecules.[1] This orthogonality to other common protecting groups like Boc and Fmoc makes it an invaluable tool in multi-step synthetic strategies, particularly in peptide synthesis and the construction of intricate bioconjugates.[1]

The primary role of a Cbz-protected linker is to connect two or more molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a cytotoxic drug), in a temporarily inert state. The Cbz group acts as a safeguard, preventing unwanted reactions of the amine it protects during the synthesis and transit of the conjugate to its target. Once at the desired site of action, the Cbz group is cleaved, liberating the linker or the payload to exert its biological function.

Synthesis and Deprotection of Cbz-Protected Linkers

The introduction and removal of the Cbz group are well-established chemical transformations. The following sections provide an overview of the common procedures and a summary of quantitative data associated with these reactions.

Protection of Amines with Cbz

The most common method for introducing a Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][] The base is required to neutralize the hydrochloric acid generated during the reaction.[1]

Table 1: Quantitative Data on Cbz Protection and Deprotection Reactions

| Reaction Type | Substrate | Reagents and Conditions | Yield (%) | Reference |

| Protection | L-Cyclohexylglycine | Cbz-Cl, 20% aq. NaOH, Water/Ethyl Acetate | 82.3 | [3] |

| Protection | Amine | Cbz-Cl, NaHCO3, THF/H2O, 0°C to rt, 20h | 90 | |

| Deprotection | Cbz-protected amide | 10% Pd/C, H2 (1 atm), Methanol, 8h | High | [4] |

| Deprotection | Cbz-protected amine | 2-Mercaptoethanol, K3PO4, DMA, 75°C | High | [5][6] |

| Deprotection | Cbz-protected amine | IPA·HCl, 65-75°C, 4h | High | [7] |

Deprotection of Cbz-Protected Amines

The cleavage of the Cbz group is most frequently achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[1][8] This method is highly efficient and proceeds under mild conditions.

Alternative deprotection strategies are employed when the substrate contains functional groups susceptible to reduction, such as alkenes or alkynes. Acid-mediated deprotection using reagents like isopropanol hydrochloride (IPA·HCl) offers a metal-free and scalable alternative.[7] Nucleophilic cleavage with reagents such as 2-mercaptoethanol can also be effective, particularly for substrates sensitive to both reduction and strong acids.[5][6] In specific contexts, enzymatic cleavage of the Cbz group can be achieved with high enantioselectivity.[9][10]

Applications of Cbz-Protected Linkers in Chemical Biology

Cbz-protected linkers are integral to the design of sophisticated tools for chemical biology and medicine. Their applications span from targeted drug delivery to the spatiotemporal control of biological processes.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a powerful therapeutic modality that combines the targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[11][12][] Cbz-protected linkers, often dipeptides like Valine-Citrulline, play a crucial role in the design of cleavable linkers for ADCs.[14] The Cbz group can be used to protect the N-terminus of the dipeptide during its synthesis and subsequent conjugation to the payload.

The resulting ADC remains stable in the systemic circulation. Upon internalization into the target cancer cell, the linker is cleaved by lysosomal enzymes, such as Cathepsin B, releasing the potent cytotoxic payload to induce cell death.[15][16]

Caged Compounds

"Caged" compounds are biologically active molecules that are rendered inert by a photolabile protecting group.[17][18][19] This strategy allows for the precise spatiotemporal release of the active molecule upon irradiation with light of a specific wavelength.[20][21][22] While ortho-nitrobenzyl groups are classic photolabile cages, the Cbz group, or derivatives thereof, can also be engineered to be photochemically cleaved.[3][23]

This "uncaging" technique is a powerful tool for studying dynamic cellular processes with high precision. For example, a Cbz-caged neurotransmitter can be introduced into a neuronal culture and released at a specific synapse by a focused light source, allowing for the detailed study of synaptic transmission.

Experimental Protocols

The successful implementation of Cbz-protected linkers requires meticulous attention to experimental detail. The following sections provide standardized protocols for key procedures.

Protocol for Cbz Protection of an Amino Acid

This protocol describes the general procedure for the N-terminal protection of an amino acid with a Cbz group.

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amino acid in a 2:1 mixture of THF and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.5 equivalents) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-protected amino acid.

Protocol for Solid-Phase Synthesis of a Cbz-Protected Dipeptide Linker

This protocol outlines the synthesis of a Cbz-protected dipeptide on a solid support, a common strategy for creating linkers for ADCs. This example uses Fmoc chemistry for the solid-phase synthesis, with the Cbz group protecting the N-terminal amino acid of the final dipeptide linker.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Fmoc-Citrulline-Wang resin)

-

Fmoc-protected amino acid (e.g., Fmoc-Valine-OH)

-

Cbz-protected amino acid (e.g., Cbz-Valine-OH)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

Workflow:

Procedure:

-

Resin Swelling: Swell the Fmoc-amino acid loaded resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the first amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Activate the Cbz-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the dipeptide from the resin and remove any acid-labile side-chain protecting groups.

-

Purification: Precipitate the cleaved dipeptide in cold ether, and purify by reverse-phase HPLC to obtain the final Cbz-protected dipeptide linker.

Conclusion

Cbz-protected linkers are a powerful and versatile tool in the arsenal of chemical biologists and drug development professionals. Their stability, coupled with the ability for selective cleavage under mild conditions, makes them ideal for the construction of complex bioconjugates. A thorough understanding of their synthesis, deprotection chemistry, and applications, as detailed in this guide, is essential for leveraging their full potential in the development of novel therapeutics and research tools. As the demand for more sophisticated and targeted biological interventions grows, the strategic use of Cbz-protected linkers will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical biology.

References

- 1. One moment, please... [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tdcommons.org [tdcommons.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glpbio.com [glpbio.com]

- 16. Cleavable Linkers Used In ADC Development.pdf [slideshare.net]

- 17. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. personal.utdallas.edu [personal.utdallas.edu]

- 21. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 23. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate for PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl N-(5-iodopentyl)carbamate, a versatile alkyl iodide linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the synthetic route to the linker, its application in PROTAC assembly, and the underlying principles of PROTAC-mediated protein degradation.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI). A PROTAC consists of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. Alkyl chains are a common and effective linker class, and functionalization with a terminal iodide, as in this compound, provides a reactive handle for facile conjugation to various warheads or E3 ligase ligands.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 5-amino-1-pentanol. The first step involves the protection of the amino group with a benzyl chloroformate (Cbz) group, followed by the conversion of the terminal hydroxyl group to an iodide.

Experimental Protocol: Synthesis of Benzyl (5-hydroxypentyl)carbamate

Reaction Scheme:

Materials:

-

5-amino-1-pentanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 5-amino-1-pentanol (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO3 solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Benzyl (5-hydroxypentyl)carbamate as a colorless oil.

Experimental Protocol: Synthesis of this compound

The conversion of the primary alcohol in Benzyl (5-hydroxypentyl)carbamate to the corresponding iodide can be achieved via several methods, including the Appel reaction or a Finkelstein-type reaction after conversion of the alcohol to a better leaving group (e.g., a tosylate). The Appel reaction offers a direct conversion.

Reaction Scheme (Appel Reaction):

Warhead-OH + I-(CH2)5-NH-Cbz -> Warhead-O-(CH2)5-NH-Cbz + HI```

Materials:

-

Phenolic warhead

-

This compound

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a solution of the phenolic warhead (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add a solution of this compound (1.2 eq) in DMF.

-

Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

-

Purify the Cbz-protected PROTAC intermediate by column chromatography.

-

The Cbz protecting group can then be removed by hydrogenolysis (e.g., H2, Pd/C) to liberate the free amine, which can then be coupled to the E3 ligase ligand.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and application of this compound. Please note that yields and reaction conditions may vary depending on the specific substrates and scale of the reaction.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of Benzyl (5-hydroxypentyl)carbamate | 5-amino-1-pentanol, Benzyl chloroformate | NaHCO3 | DCM | 0 to RT | 12-16 | 80-95 |

| Synthesis of this compound | Benzyl (5-hydroxypentyl)carbamate | PPh3, I2, Imidazole | DCM | 0 to RT | 2-4 | 70-90 |

| Alkylation of Phenolic Warhead | Phenolic Warhead, this compound | K2CO3 or Cs2CO3 | DMF | 50-80 | 4-12 | 60-85 |

Visualizations

Signaling and Experimental Workflows

Caption: Workflow for the synthesis of this compound and its use in PROTAC assembly.

Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Caption: Logical representation of the components forming the PROTAC-induced ternary complex.

Understanding the reactivity of the 5-iodopentyl group

An In-Depth Technical Guide to the Reactivity of the 5-Iodopentyl Group

Introduction

The 5-iodopentyl group is a functional moiety characterized by a five-carbon aliphatic chain with an iodine atom at the terminal position. As a primary alkyl iodide, its reactivity is dominated by the nature of the carbon-iodine (C-I) bond. The significant difference in electronegativity between carbon (2.55) and iodine (2.66) results in a polar covalent bond, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles.[1] Iodine's large atomic size and the relatively low bond dissociation energy of the C-I bond make the iodide ion an excellent leaving group, as it is a stable, weak base.[2] These characteristics are fundamental to the synthetic utility of the 5-iodopentyl group, making it a valuable building block in organic synthesis and a key component in the design of bioactive molecules.[3][4]

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of the 5-iodopentyl group, with a focus on its behavior in nucleophilic substitution and elimination reactions.

Synthesis of 5-Iodopentyl Compounds

The most common and efficient method for preparing primary alkyl iodides like those containing the 5-iodopentyl group is the Finkelstein reaction.[5] This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone.[5] The reaction equilibrium is driven towards the formation of the alkyl iodide because sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone and precipitate out of the solution, effectively removing them from the reaction mixture.[5]

// Node Definitions start [label="Starting Material\n(e.g., 5-Chloropentan-1-ol)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Reagents\nNaI in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_vessel [label="Reaction Vessel\n(Heated)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; precipitation [label="Precipitation of NaCl\n(Drives Equilibrium)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product\n(5-Iodopentan-1-ol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Pure 5-Iodopentyl Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges and Logic Flow start -> reaction_vessel; reagents -> reaction_vessel; reaction_vessel -> product [label="S N 2 Reaction"]; reaction_vessel -> precipitation [style=dashed]; product -> workup; workup -> purification; purification -> final_product; } dot Caption: Workflow for the synthesis of a 5-iodopentyl compound via the Finkelstein reaction.

Experimental Protocol: Synthesis of 1,5-Diiodopentane

This protocol describes the synthesis of 1,5-diiodopentane from 1,5-dichloropentane using a modified Finkelstein reaction.

Materials:

-

1,5-Dichloropentane

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 1,5-dichloropentane (1 equivalent) and anhydrous acetone (10 mL per gram of substrate).

-

Add anhydrous sodium iodide (2.5 equivalents) to the flask.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the mixture to reflux and maintain for 24 hours. The formation of a white precipitate (NaCl) will be observed.

-

After cooling to room temperature, filter the mixture to remove the precipitated NaCl.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Redissolve the residue in diethyl ether (50 mL).

-

Transfer the ether solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution (2 x 20 mL) to remove any residual iodine.

-

Wash the organic layer with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-diiodopentane.

-

Purify the product via vacuum distillation or column chromatography if necessary.

Reactivity Profile

The reactivity of the 5-iodopentyl group is primarily governed by the competition between nucleophilic substitution (SN2/SN1) and elimination (E2/E1) pathways.[6] As a primary alkyl halide, the steric hindrance at the electrophilic carbon is minimal, strongly favoring bimolecular mechanisms (SN2 and E2).[7][8]

// Nodes start [label="5-Iodopentyl Substrate\n+ Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2 [label="S N 2 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2 [label="E2 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn2_product [label="Substitution Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; e2_product [label="Elimination Product\n(Pent-1-ene derivative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Influencing Factors factor1 [label="Strong, Sterically\nUnhindered Nucleophile", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; factor2 [label="Strong, Sterically\nHindered Base", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; factor3 [label="High Temperature", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; factor4 [label="Weak Nucleophile/Base\n(Favors S N 1/E1, but slow for 1°)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> sn2 [label="Favored by\nstrong nucleophilicity"]; start -> e2 [label="Favored by\nstrong basicity"]; sn2 -> sn2_product; e2 -> e2_product;

factor1 -> sn2 [style=dashed, color="#5F6368"]; factor2 -> e2 [style=dashed, color="#5F6368"]; factor3 -> e2 [style=dashed, color="#5F6368", label=" (Generally favors elimination)"]; } dot Caption: Competition between SN2 and E2 pathways for the 5-iodopentyl group.

Nucleophilic Substitution Reactions

For primary alkyl halides like 5-iodopentyl derivatives, the SN2 mechanism is dominant.[2] This reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[2][9] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[2] SN1 reactions, which involve a carbocation intermediate, are highly unfavorable for primary halides due to the instability of the primary carbocation.[6]

Elimination Reactions

Elimination reactions of 5-iodopentyl derivatives primarily follow the E2 mechanism, which is also a concerted, one-step process.[7] This pathway requires a strong base to abstract a proton from the carbon adjacent to the carbon bearing the iodine (the β-carbon).[7] E1 reactions are disfavored for the same reason as SN1 reactions: the instability of the primary carbocation intermediate.[6][7]

Factors Influencing Reactivity

The outcome of a reaction involving a 5-iodopentyl group is determined by several factors, which are summarized in the table below.

| Factor | Favors SN2 | Favors E2 | Rationale for 5-Iodopentyl Group |

| Reagent | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered bases (e.g., KOtBu) | The choice of reagent is the primary determinant. Strong bases will favor elimination.[8] |

| Substrate | Primary (1°) | Tertiary (3°) > Secondary (2°) > Primary (1°) | As a primary halide, the 5-iodopentyl group is sterically unhindered, inherently favoring SN2 over E2.[7] |

| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF) | Less polar solvents | Polar aprotic solvents stabilize the SN2 transition state without solvating the nucleophile excessively.[6] |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are entropically favored, thus becoming more dominant at elevated temperatures. |

Applications in Drug Development and Organic Synthesis

The 5-iodopentyl group serves as a versatile synthetic handle for introducing a five-carbon chain into a target molecule. This is particularly relevant in medicinal chemistry, where alkyl chains are often used as linkers or spacers to position pharmacophoric elements for optimal interaction with a biological target.[10]

-

Linker Chemistry: The high reactivity of the terminal iodide allows for easy coupling with various nucleophiles (e.g., amines, thiols, carboxylates) present on other molecular fragments. This is a common strategy in fragment-based drug discovery and in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

-

Bioisosteric Replacement: While not a direct bioisostere itself, the 5-iodopentyl group can be used to install other functional groups. For instance, substitution with azide (N₃⁻) followed by reduction provides a primary amine.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I, ¹³¹I) via halogen exchange reactions.[11] This allows for the preparation of radiolabeled compounds used in imaging studies and biological assays.[11]

Spectroscopic Characterization

The presence of a 5-iodopentyl group in a molecule can be confirmed using standard spectroscopic techniques. The following table summarizes key expected spectroscopic data.

| Technique | Feature | Typical Value / Observation |

| ¹H NMR | Protons on carbon bearing iodine (-CH₂-I) | 3.1 - 3.3 ppm (triplet) |

| Protons on adjacent carbon (-CH₂-CH₂-I) | 1.8 - 2.0 ppm (multiplet) | |

| ¹³C NMR | Carbon bearing iodine (-CH₂-I) | 5 - 10 ppm |

| Adjacent carbon (-CH₂-CH₂-I) | ~33 ppm | |

| IR Spectroscopy | C-I stretch | 500 - 600 cm⁻¹ (weak) |

| Mass Spectrometry | Molecular Ion Peak | M⁺ peak observed |

| Isotopic Pattern | Characteristic M+1 peak for iodine is not significant. Fragmentation often shows loss of I (127 amu). |

References

- 1. youtube.com [youtube.com]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. sci-hub.box [sci-hub.box]

- 4. The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. fiveable.me [fiveable.me]

- 10. ashp.org [ashp.org]

- 11. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the benzyloxycarbonyl (Cbz) protecting group

An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Introduction

The benzyloxycarbonyl (Cbz or Z) group is one of the most fundamental and widely utilized amine-protecting groups in organic synthesis, particularly in the realm of peptide chemistry.[1][2] Introduced in the 1930s by Leonidas Zervas and his advisor Max Bergmann, the Cbz group was instrumental in the first successful controlled chemical synthesis of oligopeptides, a development that revolutionized the field.[1][3] Its enduring prevalence is due to its ease of introduction, stability under a range of conditions, and facile removal under specific, mild protocols.[2] The Cbz group renders the highly nucleophilic and basic amine lone pair inert by converting it into a carbamate.[4] This guide provides a comprehensive overview of the Cbz protecting group, detailing its properties, reaction mechanisms, experimental protocols, and key data for researchers, scientists, and professionals in drug development.

Core Properties of the Cbz Group

The utility of the Cbz group stems from its distinct stability and reactivity profile, which allows for its selective removal in the presence of other protecting groups.

-

Stability : The Cbz group is robust and stable under various conditions, including basic and most aqueous acidic media.[5] This stability makes it compatible with a wide array of synthetic transformations.

-

Reactivity : While stable to many reagents, the Cbz group is susceptible to cleavage under specific reductive and strongly acidic conditions. The primary method for its removal is catalytic hydrogenolysis.[1][5]

-

Orthogonality : The Cbz group is orthogonal to several other common protecting groups used in multi-step synthesis.[1] For instance, it is stable under the acidic conditions used to remove a tert-butoxycarbonyl (Boc) group and the basic conditions used to cleave a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable component in complex synthetic strategies like peptide synthesis.[1][6]

Protection of Functional Groups

The primary application of the Cbz group is the protection of amines. However, it can also be used to protect other nucleophiles such as alcohols and thiols.[1]

Mechanism of Amine Protection

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[1][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate. The base is required to neutralize the hydrochloric acid generated during the reaction.[1]

Caption: Mechanism of amine protection using Cbz-Cl.

Experimental Protocols for Amine Protection

Various protocols exist for the N-Cbz protection of amines, with the choice of base and solvent depending on the substrate's properties.

Protocol 1: Schotten-Baumann Conditions [1]

-

Dissolve the amine (1.0 eq) in a suitable solvent mixture, such as THF/water (2:1).

-

Add a base, typically sodium bicarbonate (NaHCO₃, 2.0 eq).[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while stirring vigorously.[1]

-

Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours) until completion, monitored by TLC.[1]

-

Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography.

Protocol 2: Using an Organic Base [7]

-

Dissolve the amine (1.0 eq) and an organic base such as triethylamine (2.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add benzyl chloroformate (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 24 hours.

-

Wash the reaction mixture with water.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Green Chemistry Approach in Water [8]

-

To a mixture of the amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled water (3 mL).

-

Stir the mixture vigorously at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines).

-

Upon completion (monitored by TLC), add more water (10 mL) and extract with ethyl acetate.

-

Concentrate the extract and purify the residue via column chromatography.

| Substrate Type | Reagents & Conditions | Yield | Reference |

| Aliphatic/Aromatic Amines | Cbz-Cl, PEG-400, Room Temp | Excellent | [5] |

| General Amines | Cbz-Cl, H₂O, Room Temp | High | [8] |

| Glycine | Cbz-Cl, 2N NaOH, 0 °C | Not specified | [9] |

| Benzylamine | Cbz-Cl, Triethylamine, DCM, 0 °C to RT | 82% | [7] |

| General Amine (SM) | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 90% | [1] |

Deprotection of the Cbz Group

The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis, although acidic and other reductive methods are also employed, especially when the substrate contains functionalities sensitive to hydrogenation.[2]

Mechanism of Deprotection by Hydrogenolysis

Catalytic hydrogenolysis involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source (H₂ gas or a transfer agent).[1][10] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, which releases the unstable carbamic acid. This intermediate spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[1]

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Workflow and Protocols

A typical workflow for Cbz deprotection involves setting up the reaction under a hydrogen atmosphere, followed by catalyst filtration and product isolation.

Caption: General experimental workflow for Cbz deprotection.

Protocol 1: Catalytic Hydrogenation (H₂ gas) [1]

-

Dissolve the Cbz-protected compound (1.0 eq) in a solvent like methanol (MeOH) or ethyl acetate (EtOAc).

-

Carefully add 5-10% Palladium on carbon (Pd/C) to the solution.

-

Secure a balloon filled with hydrogen gas to the reaction flask or use a hydrogenation apparatus.

-

Stir the mixture vigorously under the hydrogen atmosphere at room temperature or slightly elevated temperature (e.g., 60 °C) for the required time (can range from hours to days).[1]

-

After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is often used without further purification.

Protocol 2: Transfer Hydrogenation [1][2] This method avoids the direct use of hydrogen gas and is considered safer. Hydrogen donors like ammonium formate (HCOONH₄) or triethylsilane (Et₃SiH) are used.[2][11]

-

Follow the setup for Protocol 1, but instead of introducing H₂ gas, add a hydrogen donor (e.g., ammonium formate, 5-10 eq) to the reaction mixture containing the substrate and Pd/C in methanol.

-

Stir at room temperature or heat as required.

-

Workup is similar, involving filtration of the catalyst and removal of the solvent.

Protocol 3: Acidic Cleavage [2][12] Strong acids like HBr in acetic acid can cleave the Cbz group, which is useful for substrates that are sensitive to hydrogenation.[2]

-

Dissolve the Cbz-protected compound in glacial acetic acid.

-

Bubble HBr gas through the solution or add a solution of HBr in acetic acid (e.g., 33%).

-

Stir at room temperature for a few hours.

-

The product is typically precipitated by the addition of ether and collected by filtration.

Protocol 4: Lewis Acid-Mediated Deprotection [13][14] A mild and selective method uses a combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP). This is compatible with sensitive groups like nitro, nitriles, and double bonds.[13][14]

-

To a solution of the N-Cbz-protected amine (1.0 eq) in HFIP, add AlCl₃ (3.0 eq) at room temperature.

-

Stir the suspension for 2 to 16 hours.

-

Upon completion, dilute the mixture with CH₂Cl₂.

-

Quench with aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Dry the combined organic layers, filter, and evaporate to yield the amine.

| Method | Reagents & Conditions | Advantages | Disadvantages/Incompatibilities | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH or EtOAc, RT | Very mild, high yield, neutral pH | Incompatible with alkenes, alkynes, some sulfur compounds, benzyl ethers | [1][15] |

| Transfer Hydrogenation | HCOONH₄ or Et₃SiH, Pd/C, MeOH | Avoids H₂ gas, safer | Similar incompatibilities to direct hydrogenation | [2][11] |

| Strong Acid Cleavage | HBr/AcOH, RT | Fast, effective | Harsh conditions, not suitable for acid-labile groups | [2][10] |

| Lewis Acid Cleavage | AlCl₃, HFIP, RT | Mild, high functional group tolerance (nitro, halogens, etc.) | Not compatible with Boc group | [13][14] |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75°C | Good for sensitive substrates | Requires heating, specific reagents | [16] |

Spectroscopic Characterization

The presence of a Cbz group can be readily identified using standard spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Method | Key Signature | Typical Range / Shift | Notes | Reference |

| FT-IR | Carbonyl (C=O) stretch of carbamate | 1680-1720 cm⁻¹ | Strong, characteristic absorption. | [17][18][19] |

| FT-IR | C-O stretch | ~1240-1260 cm⁻¹ | Asymmetric stretching of the C-O-C bond. | [20] |

| ¹H NMR | Benzylic protons (-CH₂-) | δ 5.0-5.2 ppm | A characteristic singlet integrating to 2H. | [8] |

| ¹H NMR | Aromatic protons (-C₆H₅) | δ 7.2-7.4 ppm | A multiplet integrating to 5H. | [8] |

| ¹³C NMR | Carbonyl carbon (-C=O) | δ ~156 ppm | [8] | |

| ¹³C NMR | Benzylic carbon (-CH₂-) | δ ~67 ppm | [8] |

Conclusion

The benzyloxycarbonyl (Cbz) group remains a cornerstone of protecting group chemistry more than ninety years after its introduction. Its predictable stability, well-understood reactivity, and the variety of mild deprotection methods available make it an indispensable tool for synthetic chemists. For professionals in drug development and materials science, a thorough understanding of its application, from reaction mechanisms to detailed experimental protocols, is crucial for the efficient and successful synthesis of complex molecular targets. The orthogonality of the Cbz group ensures its continued relevance in sophisticated synthetic strategies, particularly in the automated and solution-phase synthesis of peptides and other nitrogen-containing compounds.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzyl Chloroformate 501-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. ijacskros.com [ijacskros.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 11. researchgate.net [researchgate.net]

- 12. tdcommons.org [tdcommons.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 15. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(5-iodopentyl)carbamate and its analogs represent a class of compounds with significant potential in drug discovery and development. The carbamate functional group is a key structural motif in numerous approved therapeutic agents, valued for its chemical stability and ability to modulate interactions with biological targets. The incorporation of a flexible pentyl chain functionalized with an iodine atom offers a versatile scaffold for probing structure-activity relationships and for the development of targeted covalent inhibitors. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its derivatives.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward two-step process involving the preparation of the key intermediate, 5-iodopentylamine, followed by its reaction with benzyl chloroformate.

Experimental Protocols

1. Synthesis of 5-Iodopentylamine